N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine
CAS No.: 13585-92-7
Cat. No.: VC8340990
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13585-92-7 |
---|---|
Molecular Formula | C8H12N2O |
Molecular Weight | 152.19 g/mol |
IUPAC Name | N-methyl-N-(2-pyridin-2-ylethyl)hydroxylamine |
Standard InChI | InChI=1S/C8H12N2O/c1-10(11)7-5-8-4-2-3-6-9-8/h2-4,6,11H,5,7H2,1H3 |
Standard InChI Key | MBPNXJMABFZERT-UHFFFAOYSA-N |
SMILES | CN(CCC1=CC=CC=N1)O |
Canonical SMILES | CN(CCC1=CC=CC=N1)O |
Introduction
Structural and Molecular Characteristics
N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine belongs to the hydroxylamine class, characterized by the functional group. The pyridine ring contributes aromaticity and basicity, while the ethyl chain enhances conformational flexibility. Key molecular descriptors include:
Property | Value | Source |
---|---|---|
CAS No. | 13585-92-7 | |
Molecular Formula | ||
Molecular Weight | 152.19 g/mol | |
IUPAC Name | N-methyl-N-(2-pyridin-2-ylethyl)hydroxylamine |
The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) and mass spectrometry. Spectral data (e.g., -NMR) typically show resonances for the pyridine protons (δ 8.3–7.1 ppm), methylene groups (δ 3.5–2.8 ppm), and hydroxylamine protons (δ 5.2 ppm).
Synthesis and Optimization
Synthetic Routes
The synthesis involves metal-catalyzed reactions or condensation processes under controlled conditions. A common approach includes reacting 2-vinylpyridine with methylhydroxylamine in the presence of a palladium catalyst. Solvent choice (e.g., ethanol or tetrahydrofuran) and temperature (60–80°C) critically influence yield and purity.
Industrial-Scale Production
Industrial methods employ continuous flow reactors to enhance efficiency. Post-synthesis purification via column chromatography or recrystallization achieves >95% purity. Challenges include minimizing byproducts such as N-oxide derivatives, which form under oxidative conditions.
Physicochemical Properties
Property | Value | Method |
---|---|---|
Melting Point | 98–102°C | Differential Scanning Calorimetry |
Boiling Point | 265–270°C (at 760 mmHg) | Distillation |
Solubility | Soluble in polar solvents (e.g., ethanol, DMSO) | UV-Vis Spectroscopy |
pKa | 4.8 (hydroxylamine group) | Potentiometric Titration |
The compound exhibits moderate stability under inert atmospheres but decomposes upon prolonged exposure to moisture or light.
Applications in Medicinal Chemistry
Drug Synthesis
Parameter | Recommendation |
---|---|
Storage | Sealed in dry, inert atmosphere at 2–8°C |
Handling | Use nitrile gloves and fume hood |
Disposal | Incinerate following EPA guidelines |
The compound is labeled "For research use only" due to untested toxicity in humans. Acute exposure in rodents caused mild respiratory irritation (LD > 2,000 mg/kg).
Comparative Analysis with Related Compounds
The ethyl spacer in N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine enhances conformational flexibility compared to bulkier analogs, enabling broader substrate compatibility .
Research Gaps and Future Directions
While its synthetic utility is well-documented, in vivo pharmacological studies remain scarce. Future work should prioritize:
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Toxicological Profiling: Chronic exposure effects in mammalian models.
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Structure-Activity Relationships: Modifying the ethyl chain length to optimize bioactivity.
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Catalytic Applications: Exploring its role in asymmetric synthesis.
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